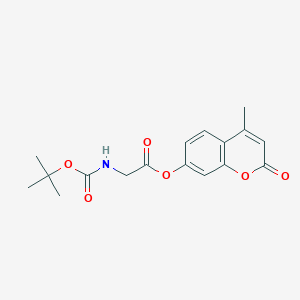

![molecular formula C15H12FNO2 B4628354 4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)

4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile

Overview

Description

"4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile" represents a chemical entity with potential in various fields due to its unique structure and properties. While specific studies on this compound are limited, insights can be gleaned from related research on fluorobenzyl compounds and methoxybenzonitriles. These studies highlight the significance of the fluorobenzyl and methoxy groups in modifying chemical behavior and properties.

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves complex reactions, including nitrification, diazotization, fluorination, reductive, and oxidation reactions, suggesting a multi-step process for achieving desired structural features. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine through such reactions indicates a versatile synthetic pathway that could be adapted for "4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile" (Min, 2006).

Molecular Structure Analysis

X-ray crystallography and spectral studies (e.g., IR, 1H NMR, EI mass spectral analysis) provide insights into the molecular structure of fluorobenzyl compounds. The crystal structure elucidation of similar compounds reveals intricate details such as hydrogen bonding, crystal packing, and the spatial arrangement of molecules, essential for understanding "4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile" (Özbey et al., 2004).

Chemical Reactions and Properties

Fluorobenzyl compounds are known for participating in various chemical reactions, including debenzylation and protecting group strategies. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ highlights the reactivity of methoxybenzyl ethers in the presence of fluorine, suggesting similar reactivity for "4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile" (Yoo, Kim, & Kyu, 1990).

Physical Properties Analysis

Studies on fluorobenzyl derivatives reveal that specific substitutions, such as fluorine, can significantly impact physical properties like transition temperatures and crystal structures. The analysis of ester derivatives of fluorobenzonitriles shows how the fluorine substitution influences nematic-isotropic transition temperatures, which could be relevant for understanding the physical behavior of "4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile" (Kelly & Schad, 1984).

Chemical Properties Analysis

The introduction of fluorobenzyl and methoxy groups into compounds is known to alter their chemical properties, such as stability and reactivity towards various reagents. For instance, the synthesis and application of fluorobenzylamine as a versatile building block indicate the potential chemical utility of fluorobenzyl derivatives in creating novel compounds and enhancing reactivity (Koslowsky, Mercer, & Wuest, 2010).

Scientific Research Applications

Synthesis and Biological Activity

- The compound has been involved in the synthesis of novel hepatitis B (HBV) inhibitors. A study highlighted the synthesis and structural analysis of a new molecule exhibiting in vitro nanomolar inhibitory activity against HBV, demonstrating the compound's role in developing potential antiviral agents (Ivashchenko et al., 2019).

Chemical Synthesis Techniques

- Research on oligoribonucleotides utilized the 4-methoxybenzyl group, showcasing the compound's application in the synthesis of biologically relevant molecules. The work emphasized the compound's utility in protecting groups during chemical reactions (Takaku & Kamaike, 1982).

Drug Design and Discovery

- The compound's derivatives were explored for nucleoside transport inhibition, aiming to develop treatments with improved oral absorption and CNS penetration. This research underlines the potential of such compounds in designing drugs targeting the nucleoside transport protein ENT1 (Tromp et al., 2004).

Radiopharmaceutical Development

- In the field of radiopharmacy, derivatives of the compound were used in the synthesis of radiofluorinated compounds for PET imaging, indicating its application in developing diagnostic tools and radiopharmaceuticals (Zlatopolskiy et al., 2012).

Organic Chemistry and Reaction Mechanisms

- The compound's structure has been pivotal in studying aromatic nucleophilic substitution reactions, providing insights into the reactivity of fluorobenzonitriles and their potential in synthesizing diverse biaryl compounds (Peshkov et al., 2019).

Environmental Chemistry

- Its derivatives have been utilized in studies focusing on the oxidative coupling of lignan precursors, demonstrating the compound's relevance in synthesizing environmentally benign chemicals (Planchenault et al., 1995).

properties

IUPAC Name |

4-[(3-fluorophenyl)methoxy]-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCUTAZXFWMFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)methoxy]-3-methoxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4628281.png)

![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628312.png)

![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)

![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)